molecular formula C7H16ClNO2S B12842443 Hexylmethylsulfamoyl chloride

Hexylmethylsulfamoyl chloride

Cat. No.: B12842443
M. Wt: 213.73 g/mol
InChI Key: GGWSIALSTZUVHU-UHFFFAOYSA-N
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Description

Hexylmethylsulfamoyl chloride is an organic compound with the molecular formula C7H16ClNO2S It is a sulfonamide derivative that contains both hexyl and methyl groups attached to the sulfamoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylmethylsulfamoyl chloride can be synthesized through the reaction of hexylamine and methylsulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Hexylmethylsulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form hexylmethylsulfonamide and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed:

    Nucleophilic Substitution: Sulfonamide derivatives.

    Hydrolysis: Hexylmethylsulfonamide and hydrochloric acid.

    Reduction: Hexylmethylsulfonamide.

Scientific Research Applications

Hexylmethylsulfamoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are valuable in medicinal chemistry.

    Medicinal Chemistry: Sulfonamide derivatives have antibacterial, antifungal, and anti-inflammatory properties, making this compound a useful precursor in drug development.

    Material Science: The compound can be used in the modification of surfaces to introduce sulfonamide functional groups, enhancing the material’s properties.

Mechanism of Action

The mechanism of action of hexylmethylsulfamoyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

    Dimethylsulfamoyl Chloride: Similar in structure but contains two methyl groups instead of a hexyl and a methyl group.

    Methanesulfonyl Chloride: Contains a single methyl group attached to the sulfonyl chloride moiety.

    Chlorosulfonamide: Contains an amino group attached to the sulfonyl chloride moiety.

Uniqueness: Hexylmethylsulfamoyl chloride is unique due to the presence of both hexyl and methyl groups, which can influence its reactivity and the properties of the resulting sulfonamide derivatives. The hexyl group provides hydrophobic characteristics, which can be advantageous in certain applications, such as drug design and material science.

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

N-hexyl-N-methylsulfamoyl chloride

InChI

InChI=1S/C7H16ClNO2S/c1-3-4-5-6-7-9(2)12(8,10)11/h3-7H2,1-2H3

InChI Key

GGWSIALSTZUVHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)S(=O)(=O)Cl

Origin of Product

United States

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